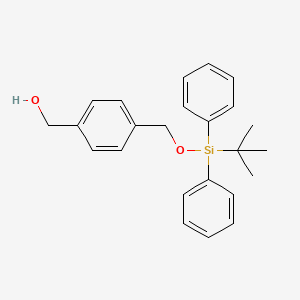

(4-(((tert-Butyldiphenylsilyl)oxy)methyl)phényl)méthanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(4-(((tert-Butyldiphenylsilyl)oxy)methyl)phenyl)methanol is a complex organic compound with a unique structure that includes a benzenemethanol core substituted with a tert-butyl group and a diphenylsilyl ether moiety

Applications De Recherche Scientifique

(4-(((tert-Butyldiphenylsilyl)oxy)methyl)phenyl)methanol has several applications in scientific research:

Chemistry: Used as a protecting group for alcohols in organic synthesis due to the stability of the silyl ether linkage.

Biology: Potential use in the synthesis of biologically active molecules where protection of hydroxyl groups is required.

Medicine: May be used in the development of pharmaceuticals where selective protection and deprotection of functional groups are necessary.

Industry: Utilized in the production of fine chemicals and intermediates for various industrial processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4-(((tert-Butyldiphenylsilyl)oxy)methyl)phenyl)methanol typically involves the protection of the hydroxyl group of benzenemethanol using a silylating agent such as tert-butyldiphenylsilyl chloride. The reaction is usually carried out in the presence of a base like imidazole or pyridine to facilitate the formation of the silyl ether. The reaction conditions often include anhydrous solvents like dichloromethane and are performed under inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, ensuring the use of high-purity reagents and maintaining stringent control over reaction conditions to achieve consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions

(4-(((tert-Butyldiphenylsilyl)oxy)methyl)phenyl)methanol can undergo various chemical reactions, including:

Oxidation: The benzylic alcohol group can be oxidized to the corresponding aldehyde or carboxylic acid using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride.

Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like halides or alkoxides in the presence of a base.

Major Products

Oxidation: Benzenecarboxaldehyde or benzoic acid.

Reduction: Benzene.

Substitution: Various substituted benzenemethanol derivatives depending on the nucleophile used.

Mécanisme D'action

The mechanism of action of (4-(((tert-Butyldiphenylsilyl)oxy)methyl)phenyl)methanol primarily involves the stability and reactivity of the silyl ether group. The silyl ether can be selectively cleaved under acidic or basic conditions, allowing for the controlled release of the hydroxyl group. This property is exploited in synthetic chemistry to protect alcohols during multi-step synthesis .

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzenemethanol, 4-(1,1-dimethylethyl)-: Similar structure but lacks the diphenylsilyl ether group.

Benzenemethanol, α-(1,1-dimethylethyl)-4-methyl-: Contains a methyl group instead of the diphenylsilyl ether.

Benzenemethanol, 4-(1-methylethyl)-, acetate: Contains an acetate group instead of the silyl ether.

Uniqueness

(4-(((tert-Butyldiphenylsilyl)oxy)methyl)phenyl)methanol is unique due to the presence of the diphenylsilyl ether group, which provides enhanced stability and selective reactivity compared to other similar compounds. This makes it particularly useful as a protecting group in organic synthesis .

Activité Biologique

The compound (4-(((tert-Butyldiphenylsilyl)oxy)methyl)phenyl)methanol, often referred to as TBDPS-phenol, is a silane-protected phenolic compound that has garnered attention for its potential biological activities. This article explores the biological properties of TBDPS-phenol, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

TBDPS-phenol features a tert-butyldiphenylsilyl group that enhances its stability and solubility in organic solvents. The synthesis typically involves the protection of phenolic hydroxyl groups using tert-butyldiphenylsilyl chloride (TBDPSCl), followed by reduction and deprotection steps to yield the desired product. The general synthetic pathway can be summarized as follows:

- Protection : Phenolic compounds are treated with TBDPSCl in the presence of a base to form TBDPS ethers.

- Reduction : The resulting silyl ether is reduced using sodium borohydride or similar reducing agents.

- Deprotection : The silyl group is removed under mild acidic conditions to yield the free phenol.

Antioxidant Properties

TBDPS-phenol exhibits significant antioxidant activity. Studies have shown that phenolic compounds can donate hydrogen atoms or electrons to neutralize free radicals, thus preventing oxidative stress in biological systems . This property is crucial for mitigating cellular damage associated with various diseases.

Anti-inflammatory Effects

Research indicates that TBDPS-phenol may possess anti-inflammatory properties. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models . This suggests potential applications in treating inflammatory diseases.

Anticancer Activity

Preliminary studies have explored the anticancer effects of TBDPS-phenol. It has been observed that phenolic compounds can induce apoptosis in cancer cells and inhibit tumor growth. For instance, derivatives of phenolic compounds have demonstrated cytotoxicity against various cancer cell lines, including A-549 and HL-60 cells . The mechanism often involves modulation of signaling pathways related to cell survival and proliferation.

Case Study 1: Antioxidant Activity Assessment

A study assessed the antioxidant capacity of TBDPS-phenol using DPPH radical scavenging assays. The results indicated a dose-dependent scavenging effect, comparable to well-known antioxidants such as ascorbic acid. This suggests that TBDPS-phenol could be a viable candidate for developing antioxidant therapies.

| Concentration (µM) | DPPH Scavenging (%) |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 80 |

Case Study 2: Anti-inflammatory Mechanism

In a model of lipopolysaccharide (LPS)-induced inflammation, TBDPS-phenol significantly reduced levels of TNF-alpha and IL-6 in vitro. This reduction was attributed to the inhibition of NF-kB signaling pathways, highlighting its potential as an anti-inflammatory agent.

The biological activities of TBDPS-phenol can be attributed to several mechanisms:

- Radical Scavenging : The hydroxyl group in phenols plays a crucial role in donating electrons to free radicals.

- Enzyme Inhibition : Phenolic compounds can inhibit enzymes involved in inflammatory processes, such as cyclooxygenase (COX) enzymes.

- Gene Regulation : Phenolic compounds may influence gene expression related to apoptosis and cell cycle regulation.

Propriétés

IUPAC Name |

[4-[[tert-butyl(diphenyl)silyl]oxymethyl]phenyl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28O2Si/c1-24(2,3)27(22-10-6-4-7-11-22,23-12-8-5-9-13-23)26-19-21-16-14-20(18-25)15-17-21/h4-17,25H,18-19H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUBBTJZRJRFGME-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3=CC=C(C=C3)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28O2Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50453229 |

Source

|

| Record name | Benzenemethanol, 4-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50453229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146952-73-0 |

Source

|

| Record name | Benzenemethanol, 4-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50453229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.